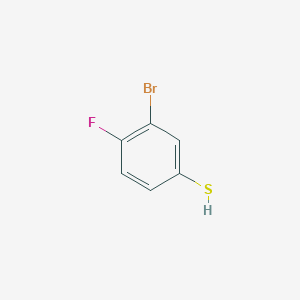

3-Bromo-4-fluorothiophenol

Description

Significance of Halogenated Aryl Thiols as Versatile Synthons in Organic Chemistry

Halogenated aryl thiols are a class of organic compounds that serve as highly versatile synthons, or synthetic building blocks, in the field of organic chemistry. Their utility stems from the presence of both a thiol (-SH) group and one or more halogen atoms attached to an aromatic ring. This dual functionality allows for a wide range of chemical transformations.

The thiol group is more acidic than its alcohol counterpart, and its conjugate base, the thiolate, is an excellent nucleophile. masterorganicchemistry.com This property is exploited in various reactions, including the Williamson ether synthesis-like reaction with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com Furthermore, the thiol group can undergo oxidation to form disulfides. masterorganicchemistry.com

The presence of halogens on the aromatic ring opens up possibilities for cross-coupling reactions, which are fundamental to the construction of complex molecules. nih.gov Transition-metal-catalyzed reactions, such as the Ullmann-type coupling, are effective methods for forming carbon-sulfur (C-S) bonds from aryl halides. beilstein-journals.org This allows for the synthesis of a diverse array of aryl thiol derivatives. The reactivity of the halogen atom can be tuned by its nature (I, Br, Cl, F) and its position on the aromatic ring.

Overview of Research Trajectories for Aryl Thiol Derivatives

Research involving aryl thiol derivatives is dynamic, with several key trajectories aimed at developing new synthetic methodologies and applications. These derivatives are crucial intermediates and final products in various fields, including pharmaceuticals and materials science. beilstein-journals.org

One major area of research is the development of novel catalytic systems for the synthesis of aryl thiols and their derivatives. This includes indium-catalyzed C-S cross-coupling of aryl halides with thiols. nih.gov Another significant trend is the direct functionalization of the C-S bond in aryl thiols. For instance, a photochemical carboxylation of C(sp²)–S bonds in aryl thiols using CO₂ has been reported, offering a new route to aryl carboxylic acids. researchgate.net

Furthermore, the conversion of aryl thiols into other valuable functional groups is an active area of investigation. Recent research has focused on the direct S-cyanation of thiols to produce organic thiocyanates, which are important building blocks in their own right. chemrevlett.com The synthesis of thioesters through the transition metal-catalyzed carbonylative coupling of aryl halides and thiols is another prominent research direction, providing access to compounds with significant biological and synthetic utility. chemrevlett.com

The unique reactivity of aryl thiols is also being harnessed in bioconjugation. For example, the lower pKa of aryl thiols compared to alkyl thiols allows for selective reactions under specific pH conditions, enabling the development of orthogonal dual bioconjugation protocols for proteins. researcher.life

Scope and Research Focus on 3-Bromo-4-fluorothiophenol Research

While broad research has been conducted on halogenated aryl thiols, the specific research focus on this compound is more specialized. Its value lies in its potential as a precursor for more complex molecules, leveraging the distinct reactivity of its three functional sites: the thiol group, the bromine atom, and the fluorine atom.

The presence of two different halogen atoms (bromo and fluoro) on the benzene (B151609) ring allows for selective and sequential cross-coupling reactions, a powerful strategy in organic synthesis. The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the fluorine atom, enabling regioselective functionalization.

Research involving this compound is often directed towards its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, related fluorinated thiophenol derivatives have been used in the synthesis of bioactive compounds. google.com The specific substitution pattern of this compound can influence the biological activity and physical properties of the resulting molecules.

Table 2: Potential Research Applications of this compound

| Research Area | Application |

|---|---|

| Medicinal Chemistry | Synthesis of novel drug candidates. |

| Agrochemicals | Development of new pesticides and herbicides. |

| Materials Science | Creation of specialized polymers and functional materials. |

| Organic Synthesis | A versatile building block for complex molecule construction. |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRAQKAGXRFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650172 | |

| Record name | 3-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-85-0 | |

| Record name | 3-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Reactivity of 3 Bromo 4 Fluorothiophenol and Analogues

Fundamental Reaction Pathways and Energetics

The protonation of halogenated thiophenols is a fundamental process that dictates their reactivity in acidic environments. Computational and mass spectrometric studies on thiophenol and its halogenated derivatives have provided significant insights into the preferred sites of proton attachment (regioselectivity) and the energy released upon protonation (proton affinity, PA).

Quantum chemical calculations, including B3LYP and CCSD(T) methods, consistently show that for thiophenol and its bromo-derivatives, protonation is favored on the aromatic ring rather than on the sulfur atom. researchgate.net Specifically, the C4 carbon (para to the thiol group) is the most favorable protonation site. researchgate.net For the parent thiophenol, the C4-protonated isomer is calculated to be approximately 13 kJ mol⁻¹ more stable than the S-protonated form. researchgate.net This preference is attributed to the ability of the sulfur atom's lone pairs to stabilize the resulting arenium ion through resonance. While direct experimental data for 3-bromo-4-fluorothiophenol is sparse, these findings on analogous compounds suggest that ring protonation, likely at a carbon atom activated by both the thiol and halogen substituents, is the dominant pathway.

In contrast to protonation, the cationization and methylation of aryl thiol systems show a distinct regioselectivity. Experimental and theoretical studies on thiophenol reveal that methylation occurs almost exclusively at the sulfur atom. kuleuven.be This regiospecificity marks a clear difference from phenols, where competitive alkylation at both the oxygen and the aromatic ring is observed. kuleuven.be

The high nucleophilicity of the thiophenolate anion, formed by deprotonation of the thiol group, drives the reaction towards S-alkylation. wikipedia.org Mass spectrometric studies investigating the gas-phase attachment of a methyl cation to thiophenol confirm that the reaction is highly specific to the sulfur atom. kuleuven.be This process is energetically favorable, with the methyl cation affinity (MCA) of thiophenol estimated at 397 ± 10 kJ mol⁻¹. researchgate.netresearchgate.net

This selective S-methylation is a robust and predictable reaction pathway for a wide range of aryl thiols. thieme-connect.com Even in the presence of other potentially reactive functional groups, such as amino or hydroxyl groups on the aromatic ring, S-methylation can be achieved with high chemoselectivity under mild conditions. thieme-connect.com The reaction proceeds via a nucleophilic attack of the sulfur atom on the methylating agent. clockss.org For this compound, it is therefore expected that methylation and cationization by other electrophiles would proceed selectively at the sulfur atom, forming a thioether linkage.

Halogen Activation and Carbon-Halogen Bond Cleavage Mechanisms

The carbon-halogen bonds in aryl halides, including this compound, can be activated and cleaved through interactions with low-energy electrons. This process, known as dissociative electron attachment (DEA), is particularly efficient for brominated and iodinated aromatic compounds. For molecules like 4-bromothiophenol, the C–Br bond is highly reactive towards electrons with kinetic energies close to 0 eV. researchgate.net

The DEA mechanism involves the capture of an electron by the molecule to form a transient negative ion (TNI). This TNI is unstable and can rapidly dissociate, leading to the cleavage of the weakest bond, which is often the carbon-halogen bond. In the case of bromothiophenol, this process yields a bromide anion (Br⁻) and a thiophenyl radical. wikipedia.orgresearchgate.net This reaction is thermodynamically driven by the high electron affinity of the bromine atom (3.36 eV). researchgate.net Because the C–Br bond dissociation energy is comparable to or less than this value, the attachment of a near-zero eV electron is sufficient to trigger bond cleavage. researchgate.net

Studies on bromothiophenol clusters show that while the primary fragmentation pathway is the production of Br⁻, microhydration can suppress this fragmentation to some extent. researchgate.net Nonetheless, the C-Br cleavage remains an intense channel. researchgate.net This electron-induced dehalogenation is a fundamental step in various reaction mechanisms, including those occurring on plasmonic nanoparticle surfaces.

| Property | 4-Fluorothiophenol (4-FTP) | 4-Chlorothiophenol (4-ClTP) | 4-Bromothiophenol (4-BrTP) |

|---|---|---|---|

| Electron Affinity of Halogen (X) | 3.40 eV | 3.61 eV | 3.36 eV |

| C–X Bond Dissociation Energy | ~5.4 eV | ~4.2 eV | ~3.6 eV |

| Reactivity Toward Low-Energy Electrons | Low | Moderate | High |

Note: Data compiled from values and trends described in cited literature. researchgate.net Bond dissociation energies are approximate values for aryl halides.

The reactivity of carbon-halogen bonds in thiophenols can be significantly enhanced on the surface of illuminated noble metal nanoparticles (e.g., gold or silver). This phenomenon is driven by the excitation of localized surface plasmon resonances (LSPRs) in the nanoparticles by light. kuleuven.be The decay of these plasmons generates energetic "hot" electrons, which can be transferred to molecules adsorbed on the nanoparticle surface. researcher.life

This transfer of hot electrons to a halogenated thiophenol molecule, such as this compound, initiates a dehalogenation reaction analogous to the DEA process. researchgate.net The hot electron forms a transient negative ion, which subsequently dissociates, cleaving the carbon-halogen bond. kuleuven.be This plasmon-mediated mechanism has been shown to be highly effective for cleaving C–Br and C–I bonds, with decreasing reactivity observed for C–Cl and C–F bonds. researchgate.net The efficiency of the cleavage is closely related to the LSPR of the metal nanoparticles. nih.gov

Surface-enhanced Raman scattering (SERS) is a powerful technique used to monitor these reactions in situ, as it can trigger the reaction with laser light while simultaneously identifying the reaction products by their vibrational fingerprints. kuleuven.be Studies using SERS have shown that the plasmon-induced cleavage of the C–X bond in para-halogenated thiophenols (4-XTP) can lead to the formation of thiophenol (TP) and intermolecularly coupled products like 4,4′-biphenyldithiol (BPDT). researchgate.net Improving the generation of hot electrons, for example by adding hole compensators, can greatly enhance the reaction rate, confirming that plasmonic hot electrons are responsible for the dehalogenation. nih.gov

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Driving Force | Hot electrons generated from LSPR decay. | Initiates the formation of a transient negative ion. |

| Halogen Type | Reactivity order is typically I > Br > Cl > F. | Determined by C-X bond strength and electron affinity. researchgate.net |

| Nanoparticle Substrate | Ag and Au nanoparticles are commonly used. | Plasmonic activity of the substrate influences reaction rate. nih.gov |

| Reaction Products | Dehalogenated species (Thiophenol) and coupled products (BPDT). | Indicates C-X bond cleavage and subsequent radical reactions. researchgate.net |

Non-covalent interactions, specifically halogen bonding and π-π stacking, play a crucial role in the formation of reaction complexes and can influence the reactivity of this compound.

Halogen bonding is a directional interaction where a halogen atom acts as an electrophilic Lewis acid (a "sigma-hole") and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. researchgate.netnih.gov In the context of this compound, the bromine atom is capable of forming halogen bonds. These interactions can help to pre-organize reactants, holding them in a specific orientation that may be favorable for a subsequent reaction. The strength of halogen bonds follows the trend I > Br > Cl > F. researchgate.net

Simultaneously, the electron-rich aromatic ring of the thiophenol can participate in π-π stacking interactions. These interactions are primarily driven by dispersion forces and are fundamental to the self-aggregation of aromatic molecules. mdpi.com Studies on the thiophenol dimer have revealed that its structure is controlled by a balance of π-stacking and a weak S–H···S hydrogen bond. rsc.org For substituted thiophenols, the electronic nature of the ring, modified by the fluorine and bromine atoms, will modulate the strength and geometry of these π-π interactions. The synergistic effect of halogen bonding and π-π stacking has been shown to drive the assembly of thiophene-based building blocks, indicating that these forces can work cooperatively to control supramolecular structure. thieme-connect.com In a reaction complex, these combined interactions can orient the molecule, potentially positioning the C-Br bond for activation or influencing the approach of other reagents.

Oxidation and Radical Reaction Mechanisms

The oxidation of this compound can lead to a variety of sulfur-containing compounds, including disulfides, sulfenyl halides, and sulfonic acids. The specific outcome is highly dependent on the oxidant and reaction conditions. Furthermore, the thiol group is susceptible to homolytic cleavage, generating thiyl radicals that can participate in a range of addition and coupling reactions.

The chlorination of thiophenols, including analogues like 4-fluorothiophenol, using N-chlorosuccinimide (NCS) is a well-studied process that does not follow a simple, direct pathway. acs.orged.ac.uk Kinetic studies using in situ NMR spectroscopy have revealed a complex reaction network characterized by an initial slow phase followed by a rapid, auto-accelerated phase. acs.orgacs.org This sigmoidal kinetic profile points to the generation of a more reactive chlorinating species as the reaction progresses. ed.ac.uk

The mechanism involves several key steps and intermediates:

Initiation : The reaction begins with a slow, direct chlorination of the thiophenol by NCS to form a sulfenyl chloride intermediate (ArSCl). acs.orgacs.org

Intermediate Condensation and HCl Generation : The newly formed, electrophilic sulfenyl chloride rapidly reacts with another molecule of the starting thiophenol. This condensation reaction produces the corresponding disulfide (ArSSAr) and, crucially, one equivalent of hydrogen chloride (HCl). acs.org

Autocatalysis via Chlorine Gas (Cl₂) Release : The generated HCl acts as a catalyst, reacting with the remaining NCS to release molecular chlorine (Cl₂). acs.orged.ac.uk

Propagation : The highly reactive Cl₂ rapidly chlorinates the thiophenol to form more sulfenyl chloride and additional HCl, creating a positive feedback loop that accounts for the observed auto-acceleration. ed.ac.uk

Final Cleavage : Once all the initial thiophenol is consumed, the accumulated HCl continues to react with NCS, slowly releasing Cl₂ which then cleaves the disulfide intermediate to yield the final sulfenyl chloride product. ed.ac.uk

This multi-step pathway highlights that molecular chlorine, generated in situ, is the dominant chlorinating agent, rather than NCS itself. acs.org The disulfide is a critical, albeit transient, intermediate in this process. acs.org

| Step | Reactants | Products | Key Feature |

|---|---|---|---|

| 1. Initiation | ArSH + NCS | ArSCl + Succinimide | Slow formation of sulfenyl chloride. |

| 2. Condensation | ArSCl + ArSH | ArSSAr + HCl | Rapid generation of disulfide and HCl. |

| 3. Autocatalysis | HCl + NCS | Cl₂ + Succinimide | HCl-catalyzed release of molecular chlorine. |

| 4. Propagation | ArSH + Cl₂ | ArSCl + HCl | Fast reaction consuming thiol and regenerating HCl. |

| 5. Final Cleavage | ArSSAr + Cl₂ | 2 ArSCl | Cleavage of disulfide to final product. |

The S-H bond in this compound can undergo homolytic cleavage to generate a 3-bromo-4-fluorophenylthiyl radical (ArS•). This highly reactive intermediate is central to a variety of synthetic transformations, including C-S bond-forming coupling reactions and additions to unsaturated systems.

Radical-Mediated Coupling Reactions: The generation of thiyl radicals enables cross-coupling reactions with aryl halides to form diaryl sulfides. These reactions often employ photocatalytic or transition-metal-catalyzed systems.

Photocatalytic Systems : Visible light photocatalysis can initiate the coupling of thiophenols with aryl halides. organic-chemistry.org In these systems, a photocatalyst, upon light absorption, can oxidize the thiophenol to a thiyl radical. nih.gov This radical can then engage in a coupling cycle. Mechanistic studies suggest these reactions proceed via a single-electron transfer (SET) pathway, involving radical intermediates. organic-chemistry.org

Copper-Catalyzed Coupling : Photoinduced, copper-catalyzed methods have been developed for the coupling of aryl thiols with aryl halides at mild temperatures. organic-chemistry.orgorganic-chemistry.org Evidence supports the involvement of Cu(I)-thiolate complexes and aryl radicals in the reaction mechanism, which follows a SET/radical pathway for C-X bond cleavage. organic-chemistry.org

Other Metal-Catalyzed Systems : Palladium and nickel complexes are also effective catalysts for C-S cross-coupling. organic-chemistry.org These methods often involve the generation of thiyl radicals from thiols, which then participate in a catalytic cycle to form the desired thioether. organic-chemistry.org

Radical-Mediated Additions: Thiyl radicals readily add across sites of unsaturation, such as alkenes (thiol-ene reaction) and alkynes (thiol-yne reaction). nih.gov This process is a radical chain reaction:

Initiation : A thiyl radical (ArS•) is generated from the thiophenol, typically by photolysis, thermolysis, or a radical initiator.

Propagation : The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This new radical then abstracts a hydrogen atom from another molecule of the thiophenol, yielding the anti-Markovnikov addition product and regenerating the thiyl radical, which continues the chain.

This methodology is a powerful tool for the synthesis of functionalized sulfides and heterocycles. nih.gov

| Catalytic System | Key Features | Proposed Intermediates |

|---|---|---|

| Visible Light Photocatalysis | Metal-free or metal-catalyzed (e.g., Ir, Ru), mild conditions, aerobic. nih.govnih.govacs.org | Thiyl radical (ArS•), Disulfide radical cation. nih.govacs.org |

| Copper-Catalyzed | Often photoinduced, uses inexpensive CuI, proceeds at low temperatures. organic-chemistry.orgorganic-chemistry.org | Cu(I)-thiolate complex, Aryl radical, Thiyl radical. organic-chemistry.org |

| Palladium/Nickel-Catalyzed | Tolerates a wide range of functional groups. organic-chemistry.org | Thiyl radical, Metal-thiolate complexes. organic-chemistry.org |

Electrophilic Thiolation: While the thiol group is inherently nucleophilic, it can be converted into an electrophilic sulfur species capable of reacting with nucleophiles in electrophilic thiolation reactions. A prime example involves the in situ generation of sulfenyl chlorides (ArSCl) from thiophenols, as detailed in section 3.3.1. These sulfenyl chlorides are effective electrophilic thiolating agents that can react with a range of arenes, particularly electron-rich ones, in a process analogous to electrophilic aromatic substitution. acs.org More recently, N-(arylthio)saccharins, prepared from thiophenols, have been developed as stable and reactive electrophilic thiolating agents that can be activated by Lewis acids like iron(III) chloride for the direct C-H thiolation of arenes. acs.org

Sulfur Extrusion Mechanisms: Sulfur extrusion is a chemical reaction where a sulfur atom is removed from a molecule. A common example is the conversion of a disulfide (formed by the oxidation of a thiol like this compound) into a thioether (sulfide). This transformation is synthetically useful but has traditionally been performed using carcinogenic aminophosphines. d-nb.info Modern methods often employ N-heterocyclic carbenes (NHCs) as milder and safer reagents. d-nb.inforesearchgate.net

The proposed mechanism for NHC-mediated sulfur extrusion involves the following steps:

The nucleophilic NHC attacks one of the sulfur atoms of the disulfide bond.

This attack cleaves the S-S bond, leading to the formation of an imidazolium (B1220033) intermediate and a thiolate anion.

The thiolate then acts as a nucleophile, attacking one of the carbon atoms attached to the sulfur in the imidazolium intermediate.

This step generates the final thioether product and a thiourea (B124793) derivative of the NHC. d-nb.info

This reaction provides a valuable route to sulfides from their corresponding disulfides under mild conditions. d-nb.info

The Pummerer rearrangement is a classic reaction in organosulfur chemistry involving the conversion of a sulfoxide (B87167) with at least one α-hydrogen into an α-acyloxythioether using an acid anhydride. synarchive.comchemistry-reaction.com The Fluoro-Pummerer rearrangement is an analogous transformation where a fluorine atom is introduced at the α-position to the sulfur atom. researchgate.net This reaction serves as a powerful method for the selective synthesis of α-fluorinated sulfides. researchgate.netwikipedia.org

The mechanism for the Fluoro-Pummerer rearrangement typically proceeds as follows, starting from a thioether derived from this compound:

Oxidation : The starting thioether (Ar-S-CH₂R) is first oxidized to the corresponding sulfoxide (Ar-S(O)-CH₂R).

Activation/Fluorination : The sulfoxide is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST). wikipedia.org The sulfoxide oxygen attacks the electrophilic reagent, forming an intermediate.

Ylide Formation : A base (or the fluoride (B91410) ion) abstracts an α-proton, leading to the formation of a sulfonium (B1226848) ylide.

Rearrangement : The ylide undergoes rearrangement, often involving the elimination of an oxygen-containing leaving group and the formation of a thionium (B1214772) ion intermediate ([Ar-S=CHR]⁺).

Fluoride Capture : The thionium ion is then trapped by a fluoride ion to yield the final α-fluoro sulfide (B99878) product (Ar-S-CHFR).

This oxidative fluorination pathway provides mild and selective access to valuable organofluorine compounds from sulfur-containing precursors. researchgate.net

Applications of 3 Bromo 4 Fluorothiophenol As a Key Synthetic Intermediate in Academic Research

Utilization as a Building Block for Complex Organic Molecules

The unique substitution pattern of 3-Bromo-4-fluorothiophenol, featuring a reactive thiol group and two halogen atoms on the aromatic ring, theoretically positions it as a versatile building block in organic synthesis. The thiol group can serve as a nucleophile or be oxidized to other functional groups, while the bromo and fluoro substituents can be exploited in various coupling reactions or to modulate the electronic properties of the target molecule.

Thiophenol derivatives are integral components in a variety of pharmaceutical and agrochemical compounds. The introduction of fluorine and bromine atoms can enhance the biological activity and metabolic stability of molecules. However, a specific search of the scientific literature did not yield any published research detailing the use of this compound as a direct precursor in the synthesis of named pharmaceutical or agrochemical scaffolds. While related compounds such as 4-bromo-3-fluorophenol (B54050) have been noted for their role in creating advanced pesticides and herbicides, analogous applications for this compound are not documented.

The synthesis of functionalized amides often involves the coupling of an amine with a carboxylic acid or its derivative. While thiols can be involved in related transformations, there is no specific literature available that demonstrates the use of this compound in the construction of functionalized amides.

Similarly, polyketides are a diverse class of natural products synthesized by polyketide synthases. The engineering of these enzymatic pathways can lead to the production of novel polyketide analogs. Although the introduction of halogenated building blocks is a strategy to create structural diversity, there is no evidence in the current literature to suggest that this compound has been utilized in the construction of polyketide analogs.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The reactivity of the thiol group and the presence of a bromine atom suggest that this compound could participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Aryl thiols are important motifs in many biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. In principle, this compound could be utilized in such reactions, either through the reaction of its thiol group with an aryl halide or by coupling at the carbon-bromine bond with a thiol-containing partner. However, specific examples of cross-coupling methodologies employing this compound for the incorporation of the 3-bromo-4-fluorophenylthio moiety are not described in the available literature.

The thiol group is a potent nucleophile and can participate in addition reactions to activated alkenes, such as in thiol-ene reactions. This type of reaction is a cornerstone of click chemistry and is used for the difunctionalization of alkenes. While this is a general reaction for thiols, no specific studies have been found that document the use of this compound in nucleophilic addition reactions for alkene difunctionalization.

Integration into Functional Materials Precursors

Thiophene-containing compounds are of significant interest in materials science, particularly in the development of conductive polymers and organic electronic materials. The presence of fluorine and bromine atoms in this compound could potentially be used to tune the electronic and physical properties of such materials. For instance, fluorinated thiophenes have been used to create conducting polymers. However, there is no specific research available that demonstrates the integration of this compound as a precursor into functional materials.

Polymer Functionalization Studies with Halogenated Thiophenols

The functionalization of polymers is a critical area of materials science, aimed at modifying the chemical and physical properties of a polymer backbone to suit specific applications. Halogenated thiophenols, such as this compound, represent a versatile class of reagents for this purpose. Their utility stems from the reactive thiol group (-SH) and the presence of halogen atoms (in this case, bromine and fluorine), which can either be retained to impart specific properties or serve as reactive handles for further chemical transformations.

One of the most prominent methods for attaching thiols to polymers is through "thiol-ene" click chemistry. This reaction involves the efficient, often radical-initiated, addition of a thiol to a carbon-carbon double bond (an "ene") on a polymer side-chain or backbone. nih.govresearchgate.net The reaction is known for its high yield, tolerance to various functional groups, and mild reaction conditions, making it a powerful tool for polymer modification. researchgate.net For instance, polymers containing pendant vinyl or allyl groups can be readily functionalized by reacting them with a halogenated thiophenol in the presence of a photoinitiator or thermal initiator.

The incorporation of this compound onto a polymer chain via this method introduces both bromine and fluorine atoms. These halogens can significantly alter the polymer's properties, such as its solubility, thermal stability, and surface energy. Furthermore, the bromine atom serves as a valuable site for post-polymerization modification. cmu.edu Techniques like lithium-bromine exchange can be employed to convert the C-Br bond into a C-Li bond, which can then be reacted with a wide range of electrophiles to introduce new functional groups. researchgate.netmit.edu This two-step approach—initial attachment of the halogenated thiophenol followed by modification at the halogen site—provides a modular and highly adaptable strategy for creating complex, functional polymeric materials.

Below is a table summarizing the key reactive sites of this compound and their roles in polymer functionalization strategies.

| Functional Group | Reaction Type | Role in Polymer Functionalization |

| Thiol (-SH) | Thiol-ene "click" chemistry | Covalently attaches the molecule to a polymer backbone containing alkene groups. |

| Michael addition | Reacts with electron-poor alkenes on polymers (e.g., acrylates, maleimides). | |

| Nucleophilic substitution | Reacts with electrophilic sites on a polymer, such as alkyl halides. | |

| Bromine (-Br) | Post-polymerization modification | Serves as a reactive site for introducing further functionality via reactions like lithium-bromine exchange or cross-coupling. |

| Fluorine (-F) | Property modification | Imparts properties such as hydrophobicity and thermal stability to the final polymer. |

Relevance in Isotopic Labeling Strategies

Isotopic labeling is a technique used to track the passage of a molecule through a biological, chemical, or physical system. wikipedia.org It involves replacing one or more atoms of a compound with their isotopes, which can be either stable or radioactive. wikipedia.orgresearchgate.net this compound is a valuable precursor in the synthesis of isotopically labeled compounds, particularly for applications in medical imaging and drug metabolism studies. researchgate.net

The primary relevance of this compound in this context lies in its potential for radiofluorination. The fluorine atom on the benzene (B151609) ring can be substituted with the positron-emitting radionuclide Fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes and is widely used in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.gov

The synthesis of an ¹⁸F-labeled version of this compound would typically involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a nitro or trimethylammonium-substituted analog. The resulting [¹⁸F]this compound could then be used as a prosthetic group—a small, radiolabeled molecule that can be attached to a larger molecule of interest, such as a peptide, protein, or drug candidate. nih.gov The thiol group provides a convenient handle for conjugation to these larger molecules, often through reactions like Michael addition to maleimides or disulfide bond formation. nih.gov This strategy allows for the site-specific radiolabeling of complex biomolecules that cannot be directly fluorinated.

The bromine atom also offers synthetic routes for introducing other isotopic labels. For example, it can be replaced with tritium (B154650) (³H) or deuterium (B1214612) (²H) via catalytic reduction, or it could be used in transition metal-catalyzed reactions to introduce carbon isotopes like Carbon-11 (¹¹C) or Carbon-14 (¹⁴C). chemrxiv.orgchemrxiv.org These isotopes are crucial in various research areas, from metabolic flux analysis to absorption, distribution, metabolism, and excretion (ADME) studies in drug development. researchgate.netchemrxiv.org

The table below outlines the potential applications of this compound as a precursor in different isotopic labeling strategies.

| Isotope | Potential Labeling Site | Rationale for Use | Primary Application Area |

| Fluorine-18 (¹⁸F) | Fluorine position | Replacement of stable ¹⁹F with radioactive ¹⁸F to create a PET imaging agent. | Medical Imaging (PET) |

| Tritium (³H) | Bromine position | Replacement of bromine with tritium via catalytic dehalogenation. | Drug Metabolism Studies, Binding Assays |

| Deuterium (²H) | Bromine position | Replacement of bromine with deuterium to create a stable isotope-labeled internal standard. | Mass Spectrometry, Kinetic Isotope Effect Studies |

| Carbon-11/14 (¹¹C/¹⁴C) | Bromine position | Use in cross-coupling reactions to introduce a carbon-based radiolabel. | PET Imaging (¹¹C), ADME Studies (¹⁴C) |

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of 3 Bromo 4 Fluorothiophenol

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of molecules and for elucidating their structure through fragmentation analysis. libretexts.org In the context of 3-Bromo-4-fluorothiophenol, which has a molecular formula of C₆H₄BrFS and a molecular weight of approximately 207.06 g/mol , MS is invaluable for confirming its identity and for monitoring its transformation during chemical reactions. smolecule.comscbt.comnih.gov

Tandem Mass Spectrometric Analysis of Protonated and Methylated Ions

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. This technique is crucial for distinguishing between isomers and for identifying specific structural motifs.

For this compound, analysis would typically begin with the generation of a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 208. Collision-induced dissociation (CID) of this ion would likely result in characteristic fragmentation patterns. Due to the presence of bromine, the isotopic pattern of the molecular ion and its fragments would show two peaks of nearly equal intensity (M and M+2), which is a distinctive signature for bromine-containing compounds. miamioh.edu

Key fragmentation pathways for the protonated ion could include:

Loss of H₂S: A common fragmentation for thiophenols, leading to a bromofluorobenzene cation.

Loss of Br•: Cleavage of the C-Br bond.

Loss of F•: Cleavage of the C-F bond, although less common than C-Br cleavage.

Methylation of the thiol group to form S-methyl-3-bromo-4-fluorothiophenol would yield a different set of fragments. The methylated ion would be susceptible to α-cleavage, providing further confirmation of the compound's structure.

Table 1: Predicted Major Fragments in Tandem MS of this compound Derivatives

| Precursor Ion | m/z (approx.) | Predicted Fragment | Fragment m/z (approx.) | Description |

|---|---|---|---|---|

| [M+H]⁺ | 208 | [C₆H₃BrF]⁺ | 174 | Loss of H₂S |

| [M+H]⁺ | 208 | [C₆H₄FS]⁺ | 127 | Loss of Br• |

| [M+CH₃]⁺ | 222 | [C₇H₆BrF]⁺ | 205 | Loss of SH• |

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, including techniques like Surface-Enhanced Raman Spectroscopy (SERS), provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and environment.

Surface-Enhanced Raman Spectroscopy (SERS) in Plasmonic Reactivity Studies

SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or near nanostructured metallic surfaces, such as gold or silver. mdpi.commdpi.com This enhancement arises from both electromagnetic and chemical mechanisms related to localized surface plasmon resonance. mdpi.com For this compound, the thiol group provides a natural anchor for chemisorption onto these plasmonic surfaces, making it an ideal candidate for SERS studies.

By analyzing the SERS spectrum, researchers can gain insights into:

Molecular Orientation: The relative intensities of different vibrational modes can indicate how the molecule is oriented on the metallic surface. For instance, enhancement of the C-S stretching mode would suggest a strong interaction of the thiol group with the surface.

Reaction Mechanisms: SERS can be used to monitor surface-catalyzed reactions in real-time. For example, the dimerization of this compound to form a disulfide could be followed by observing the disappearance of the S-H vibrational band and the appearance of a new S-S band.

Hot Spot Detection: The significant signal amplification in SERS allows for the detection of very low concentrations of the analyte, making it suitable for trace analysis and studying reactivity at specific "hot spots" on the plasmonic substrate. mdpi.com

Table 2: Key Vibrational Modes for SERS Analysis of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| S-H Stretch | 2550 - 2600 | Indicates the presence of the free thiol group. |

| C-S Stretch | 600 - 750 | Related to the bond between the sulfur and the aromatic ring. |

| C-Br Stretch | 500 - 650 | Indicates the presence of the bromine substituent. |

| C-F Stretch | 1000 - 1300 | Related to the carbon-fluorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Progression and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 6.8-7.8 ppm), with the exact chemical shifts and coupling patterns determined by the electronic effects of the bromine, fluorine, and thiol substituents. smolecule.com Similarly, the ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. smolecule.com The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive and can provide additional structural confirmation and insights into reactions involving the fluorine atom. nih.gov

In-Situ Monitoring of Chemical Transformations using NMR

In-situ NMR allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. selectscience.netchemrxiv.orgresearchgate.net This technique is invaluable for studying reaction kinetics, identifying transient intermediates, and determining reaction mechanisms.

For a reaction involving this compound, such as its alkylation or oxidation, in-situ NMR could be used to:

Track the disappearance of reactant signals and the appearance of product signals over time.

Quantify the concentration of reactants, intermediates, and products at various time points to determine reaction rates.

Identify short-lived intermediates that might not be observable by conventional analysis of the final reaction mixture.

For example, monitoring a reaction using ¹⁹F NMR would be particularly effective due to the high sensitivity of the ¹⁹F nucleus and the typically wider chemical shift range, which can help to resolve overlapping peaks. nih.govresearchgate.net

Table 3: Representative NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.8 | Doublet, Doublet of doublets | Specific shifts and couplings depend on the position relative to substituents. |

| ¹H (Thiol) | 3.0 - 4.0 | Singlet (broad) | Position can vary with solvent and concentration. |

| ¹³C (Aromatic) | 110 - 160 | - | The carbon attached to fluorine will show a large C-F coupling constant. |

Electronic Spectroscopy for Understanding Molecular Interactions and Kinetics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For aromatic compounds like this compound, the most common transitions are π → π* transitions associated with the benzene (B151609) ring. libretexts.org

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substituents on the aromatic ring and the solvent environment. shu.ac.uk The thiol, bromo, and fluoro groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

UV-Vis spectroscopy can be employed to:

Quantify Concentration: Using the Beer-Lambert Law, the concentration of this compound in a solution can be accurately determined.

Monitor Reaction Kinetics: By following the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This is particularly useful for fast reactions.

Study Molecular Interactions: Changes in the UV-Vis spectrum upon addition of another substance can indicate intermolecular interactions, such as hydrogen bonding or the formation of charge-transfer complexes. For instance, the deprotonation of the thiol group to form a thiolate would lead to a significant shift in the absorption spectrum (a bathochromic or red shift), which can be used to determine the pKa of the thiol.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| S-methyl-3-bromo-4-fluorothiophenol |

UV-Visible Spectroscopy for Complex Formation and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the formation of transient and stable complexes of this compound and for monitoring the kinetics of its reactions. The electronic transitions within the aromatic ring and the thiol group are sensitive to changes in the chemical environment, such as coordination to metal centers or participation in electron donor-acceptor (EDA) interactions.

Complex Formation:

The formation of complexes between this compound and metal ions or other organic molecules can be readily monitored by observing changes in the UV-Vis absorption spectrum. For instance, the interaction with transition metal ions can lead to the formation of metal-thiolate bonds, resulting in the appearance of new, often intense, charge-transfer bands. These bands, typically appearing at longer wavelengths (a bathochromic or red shift), are indicative of the electronic transition from the sulfur lone pair to the metal d-orbitals (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

Similarly, this compound can act as an electron donor in the formation of EDA complexes with suitable acceptor molecules. The formation of such complexes is characterized by the appearance of a new absorption band, the charge-transfer band, which is absent in the spectra of the individual donor and acceptor molecules. The position and intensity of this band provide insights into the strength of the EDA interaction.

Illustrative Data for Complex Formation with a Generic Transition Metal Ion (M²⁺):

| Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observations |

| This compound (in Ethanol) | ~250, ~290 | ~10,000, ~2,000 | Typical π-π* transitions of the substituted benzene ring. |

| [M(3-Bromo-4-fluorothiophenolate)₂] Complex | ~350-450 | >5,000 | Appearance of a new, broad charge-transfer band, indicating the formation of a metal-thiolate complex. |

Reaction Kinetics:

UV-Vis spectroscopy is also instrumental in studying the kinetics of reactions involving this compound. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product as a function of time, the rate of the reaction can be determined. This is particularly useful for reactions that involve a color change or a significant change in the UV absorption profile.

Hypothetical Kinetic Data for the Oxidation of this compound:

| Time (s) | Absorbance at λ_max of Reactant | [this compound] (M) |

| 0 | 1.00 | 1.0 x 10⁻⁴ |

| 60 | 0.85 | 8.5 x 10⁻⁵ |

| 120 | 0.72 | 7.2 x 10⁻⁵ |

| 180 | 0.61 | 6.1 x 10⁻⁵ |

| 240 | 0.52 | 5.2 x 10⁻⁵ |

| 300 | 0.44 | 4.4 x 10⁻⁵ |

From such data, plots of concentration versus time, ln(concentration) versus time, and 1/concentration versus time can be constructed to determine if the reaction is zero, first, or second order with respect to this compound.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes XPS an invaluable tool for studying the interaction of this compound with various surfaces, particularly in the context of self-assembled monolayers (SAMs) on metal substrates like gold, silver, or copper.

When this compound is adsorbed onto a surface, XPS can be used to:

Confirm the presence of the molecule on the surface: By detecting the characteristic core-level photoelectrons of carbon (C 1s), sulfur (S 2p), bromine (Br 3d), and fluorine (F 1s).

Determine the chemical state of the elements: The binding energy of a core-level electron is sensitive to the chemical environment of the atom. For instance, the S 2p binding energy can distinguish between a free thiol (R-SH) and a thiolate (R-S⁻) bound to a metal surface.

Investigate the integrity of the molecule upon adsorption: By analyzing the high-resolution spectra of each element, it is possible to determine if the molecule has undergone any fragmentation or chemical transformation upon binding to the surface.

Estimate the thickness and orientation of the adsorbed layer: By analyzing the attenuation of the substrate signal and the relative intensities of the signals from the adsorbate, information about the thickness and, in some cases, the orientation of the molecular layer can be obtained.

Expected XPS Data for a Self-Assembled Monolayer of this compound on a Gold Surface:

The analysis of a SAM of this compound on a gold (Au) surface would involve acquiring high-resolution spectra for the Au 4f, S 2p, C 1s, Br 3d, and F 1s regions.

| Core Level | Expected Binding Energy (eV) | Interpretation |

| Au 4f₇/₂ | ~84.0 | Characteristic binding energy for metallic gold. A slight shift upon thiol binding may be observed. |

| S 2p₃/₂ | ~162.0 | This binding energy is characteristic of a thiolate species, indicating the formation of a covalent Au-S bond and the deprotonation of the thiol group. A smaller peak at a higher binding energy (~163.5 eV) might indicate the presence of some unbound or physisorbed thiol. |

| C 1s | ~284.8 (C-C, C-H), ~286.5 (C-S, C-Br), ~288.0 (C-F) | The C 1s spectrum is expected to be complex and can be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms in the benzene ring. The carbon attached to the electronegative fluorine atom will exhibit the highest binding energy shift. |

| Br 3d₅/₂ | ~70.5 | This binding energy is consistent with bromine covalently bonded to an aromatic carbon. |

| F 1s | ~688.0 | The high binding energy of the F 1s peak is due to the high electronegativity of fluorine and its covalent bond to the aromatic ring. |

By analyzing the relative atomic concentrations derived from the peak areas and applying appropriate sensitivity factors, the stoichiometry of the adsorbed layer can be verified, confirming that the this compound molecule has adsorbed intact. Angle-resolved XPS (ARXPS) could be further employed to gain insights into the orientation of the molecules within the self-assembled monolayer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluorothiophenol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Stepwise Functionalization : Introduce fluorine first via electrophilic fluorination (e.g., using Selectfluor) on 3-bromothiophenol to minimize competing side reactions. Bromination can precede fluorination if directed by steric/electronic effects .

- AI-Driven Synthesis : Tools like Reaxys or Pistachio can predict feasible routes by analyzing analogous reactions (e.g., bromo-fluoro phenol synthesis) .

- Purification : Use recrystallization (solvent optimization based on melting points, e.g., ~74–76°C for 4-bromothiophenol ) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Compare H and C NMR shifts with predicted values (e.g., aromatic protons at δ 6.8–7.5 ppm for bromo-fluoro derivatives) .

- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular ion peaks (expected m/z ≈ 207–209 for [M-H]) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards for similar compounds ).

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Storage Conditions : Store at ≤-20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the thiol (-SH) group .

- Light Sensitivity : Use amber vials to avoid photodegradation, as bromo/fluoro aryl compounds are prone to UV-induced bond cleavage .

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings using 4-bromo-3-fluorophenylboronic acid as a model .

- Solvent Effects : COSMO-RS simulations to optimize solvent polarity (e.g., DMF vs. THF) for improving reaction rates .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., regioselectivity in nucleophilic substitutions)?

- Methodology :

- Isotopic Labeling : Use F NMR to track fluorine’s electronic influence on bromine’s leaving-group ability in SNAr reactions .

- Kinetic Studies : Compare activation energies for ortho vs. para substitution using Arrhenius plots under varying temperatures (e.g., 40–120°C) .

Q. How can steric hindrance from the bromo and fluoro substituents be mitigated in palladium-catalyzed reactions?

- Methodology :

- Ligand Screening : Test bulky ligands (e.g., XPhos) to stabilize Pd intermediates in Stille couplings .

- Microwave Synthesis : Enhance reaction efficiency by reducing steric constraints through rapid heating (e.g., 150°C, 30 min) .

Q. What role does this compound play in designing protease inhibitors or fluorinated pharmaceuticals?

- Methodology :

- Bioisosteric Replacement : Replace phenol -OH with -SH to modulate pharmacokinetics (e.g., increased membrane permeability) .

- SAR Studies : Synthesize analogs (e.g., 3-iodo-4-fluorothiophenol) and compare IC values against target enzymes .

Methodological Insights from Evidence

- Synthetic Tools : AI-driven platforms (e.g., Reaxys) and retro-synthetic analysis reduce trial-and-error in route design .

- Analytical Rigor : High-resolution MS and isotopic labeling resolve ambiguities in mechanistic studies .

- Stability Protocols : Storage at ≤-20°C and inert atmospheres align with best practices for thiol-containing compounds .

Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize data from CAS-registered compounds and validated spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.